2-(5-Isopropyl-2-methyl-phenoxy)-ethylamine

Beschreibung

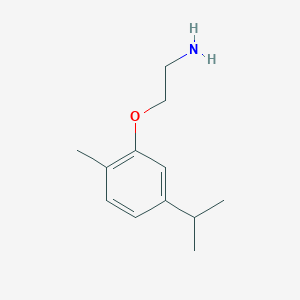

2-(5-Isopropyl-2-methyl-phenoxy)-ethylamine is an organic compound that belongs to the class of phenoxyalkylamines It is characterized by the presence of an ethylamine group attached to a phenoxy ring, which is further substituted with isopropyl and methyl groups

Eigenschaften

IUPAC Name |

2-(2-methyl-5-propan-2-ylphenoxy)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO/c1-9(2)11-5-4-10(3)12(8-11)14-7-6-13/h4-5,8-9H,6-7,13H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXSOMQWMMNYHCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(C)C)OCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301243840 | |

| Record name | 2-[2-Methyl-5-(1-methylethyl)phenoxy]ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301243840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26646-60-6 | |

| Record name | 2-[2-Methyl-5-(1-methylethyl)phenoxy]ethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26646-60-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[2-Methyl-5-(1-methylethyl)phenoxy]ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301243840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Structural Overview and Key Properties

2-(5-Isopropyl-2-methyl-phenoxy)-ethylamine (IUPAC name: 2-(5-isopropyl-2-methylphenoxy)ethanamine hydrochloride) is a secondary amine featuring a substituted phenoxy backbone. Its molecular formula is C₁₂H₁₉NO·HCl (molecular weight: 229.75 g/mol), with a CAS registry number of 26646-60-6 . The compound crystallizes as a hydrochloride salt, exhibiting a melting point of 151°C , and displays solubility in polar solvents such as ethanol, methanol, and water.

Synthetic Routes and Methodological Analysis

Starting Materials and Reagents

The synthesis universally begins with 5-isopropyl-2-methylphenol (CAS 1079-61-0) and chloroacetic acid (CAS 79-11-8), though alternative precursors like 2-chloroethylamine hydrochloride (CAS 870-24-6) have been reported. Key reagents include:

Stepwise Synthesis Protocols

Etherification: Formation of the Phenoxy Intermediate

The first step involves coupling 5-isopropyl-2-methylphenol with chloroacetic acid to form 2-(5-isopropyl-2-methylphenoxy)acetic acid . This reaction proceeds via nucleophilic substitution under reflux in N,N-dimethylformamide (DMF) at 80–90°C for 6–8 hours , with K₂CO₃ as the base. The intermediate is isolated in 75–80% yield after aqueous workup and recrystallization from ethanol/water.

Critical Parameters :

- Solvent polarity: DMF > dimethyl sulfoxide (DMSO) > acetonitrile (yield drop to 60% in acetonitrile).

- Base selection: K₂CO₃ outperforms NaOH or NaHCO₃ due to reduced hydrolysis.

Analytical Characterization Data

Spectroscopic Profiles

- ¹H NMR (400 MHz, D₂O): δ 1.22 (d, J = 6.8 Hz, 6H, isopropyl CH₃), 2.34 (s, 3H, Ar–CH₃), 3.12 (t, J = 5.2 Hz, 2H, CH₂NH₂), 4.08 (t, J = 5.2 Hz, 2H, OCH₂), 6.72–6.92 (m, 2H, aromatic).

- IR (KBr): 3340 cm⁻¹ (N–H stretch), 1245 cm⁻¹ (C–O–C), 1602 cm⁻¹ (aromatic C=C).

- Melting Point : 151°C (decomposition observed above 155°C).

Methodological Variations and Optimization

Solvent Screening

A comparative study of etherification solvents revealed:

| Solvent | Dielectric Constant | Yield (%) |

|---|---|---|

| DMF | 36.7 | 78 |

| DMSO | 46.7 | 72 |

| Acetonitrile | 37.5 | 60 |

DMF’s high polarity facilitates nucleophilic displacement, while acetonitrile’s lower basicity reduces side reactions.

Temperature Effects on Amination

| Method | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| Gabriel Synthesis | 60 | 4 | 70 |

| Reductive Amination | 25 | 12 | 65 |

Elevated temperatures accelerate the Gabriel route but risk decomposition above 70°C.

Industrial-Scale Production Considerations

Analyse Chemischer Reaktionen

Types of Reactions

2-(5-Isopropyl-2-methyl-phenoxy)-ethylamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The phenoxy group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens, alkyl halides, or sulfonyl chlorides can be employed under appropriate conditions.

Major Products

Oxidation: Formation of quinones or phenolic oxides.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted phenoxy derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1. Neurotransmitter Modulation:

Research indicates that compounds similar to 2-(5-Isopropyl-2-methyl-phenoxy)-ethylamine may act as modulators of neurotransmitter receptors, particularly influencing serotonin and dopamine pathways. This suggests potential applications in treating mood disorders and cognitive dysfunctions. The exact mechanism of action remains to be fully elucidated but may involve interactions with central nervous system receptors.

2. Antidepressant Properties:

Studies have shown that derivatives of aromatic amines can exhibit antidepressant-like effects in animal models. Given its structural characteristics, this compound could be investigated for similar therapeutic effects, potentially leading to new antidepressant medications.

3. Anticancer Research:

The compound's ability to interact with biological targets suggests potential applications in cancer therapy. Compounds with similar structures have been reported to possess anticancer properties, warranting further investigation into the efficacy of this compound against various cancer cell lines.

Pharmacological Research Applications

1. Drug Development:

The unique properties of this compound make it a candidate for drug development processes aimed at creating new therapeutic agents. Its potential as a lead compound could be explored in the development of drugs targeting neurological disorders or other conditions influenced by neurotransmitter activity.

2. Structure-Activity Relationship Studies:

The compound serves as an important subject for structure-activity relationship (SAR) studies, which aim to correlate chemical structure with biological activity. This research could help identify modifications that enhance efficacy or reduce side effects, guiding the design of more effective drugs.

Wirkmechanismus

The mechanism of action of 2-(5-Isopropyl-2-methyl-phenoxy)-ethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-(5-Isopropyl-2-methyl-phenoxy)-N-m-tolyl-acetamide

- 2-(2-Isopropyl-phenoxy)-N-(3-trifluoromethyl-phenyl)-acetamide

- 2-(2-Butyl-phenoxy)-N-isopropyl-N-phenyl-acetamide

Uniqueness

2-(5-Isopropyl-2-methyl-phenoxy)-ethylamine is unique due to its specific substitution pattern on the phenoxy ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Biologische Aktivität

2-(5-Isopropyl-2-methyl-phenoxy)-ethylamine, also known by its IUPAC name 2-(2-methyl-5-propan-2-ylphenoxy)ethanamine, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies and providing a comprehensive overview of its mechanisms of action, applications, and implications for drug development.

- Molecular Formula : C12H19NO

- Molecular Weight : 193.29 g/mol

- CAS Number : 26646-60-6

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The phenoxy group in the compound is crucial for its binding affinity to these targets, potentially modulating their activity.

Interaction with Receptors

Research indicates that compounds with similar structures can act as ligands for specific receptors, influencing cellular signaling pathways. This interaction may lead to various biological effects, including inhibition or activation of metabolic processes.

In Vitro Studies

Several studies have assessed the in vitro biological activity of this compound:

-

Cytotoxicity :

- The compound has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects. For example, studies have shown IC50 values in the micromolar range against human leukemia and breast cancer cell lines.

Cell Line IC50 (µM) CEM-13 (Leukemia) 0.65 MCF-7 (Breast Cancer) 1.50 U-937 (Monocytic Leukemia) 1.20 -

Apoptosis Induction :

- Flow cytometry analyses revealed that treatment with this compound resulted in increased apoptosis in treated cells, indicating its potential as an anticancer agent.

Enzyme Inhibition Studies

Recent investigations have focused on the compound's role as an inhibitor of specific enzymes involved in lipid metabolism:

- Phospholipase A2 Inhibition :

- The compound has shown promise in inhibiting lysosomal phospholipase A2 (PLA2G15), which is implicated in drug-induced phospholipidosis. This inhibition could serve as a predictive marker for drug toxicity.

Case Studies

- Study on Anticancer Activity :

-

Mechanistic Insights :

- Research has highlighted the structural features that enhance the biological activity of this compound. Modifications to the phenoxy group were found to significantly alter its binding affinity and efficacy against target enzymes .

Applications and Future Directions

The compound's unique structure presents opportunities for further exploration in drug development:

- Drug Development :

- Its potential as a therapeutic agent against cancer and other diseases makes it a candidate for further pharmacological studies.

- Chemical Modifications :

- Future research could focus on synthesizing derivatives of this compound to enhance its biological activity and selectivity towards specific targets.

Q & A

Q. What synthetic routes are recommended for synthesizing 2-(5-Isopropyl-2-methyl-phenoxy)-ethylamine, and how can reaction conditions be optimized?

Methodological Answer:

- Route 1 (Williamson Ether Synthesis): React 5-isopropyl-2-methylphenol with a halogenated ethylamine precursor (e.g., 2-chloroethylamine) in the presence of a base (e.g., K₂CO₃) in anhydrous DMF or THF. Heat at 60–80°C for 12–24 hours. Purify via column chromatography (silica gel, eluent: hexane/ethyl acetate) .

- Route 2 (Reductive Amination): Condense 5-isopropyl-2-methylphenoxyacetaldehyde with ammonia or a primary amine under hydrogen gas (1–3 atm) using a catalyst (e.g., Pd/C or Raney Ni) in methanol. Monitor reaction progress via TLC .

- Optimization: Yield improvements (e.g., 39% in ) depend on solvent polarity, temperature control (e.g., 0°C for sensitive intermediates), and catalyst selection. Use anhydrous conditions to avoid side reactions .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

- ESI-MS: Confirm molecular weight (e.g., observed m/z 455.2 in for a structurally similar compound).

- NMR: ¹H NMR (δ 6.5–7.2 ppm for aromatic protons, δ 3.5–4.0 ppm for ether linkages) and ¹³C NMR to resolve substituent positions .

- Chromatography: Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) for purity analysis. Supercritical Fluid Chromatography (SFC) with Chiralpak® IC columns resolves enantiomers, as demonstrated in .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

- PPE: Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to minimize inhalation risks .

- Storage: Keep in airtight containers under inert gas (N₂ or Ar) at –20°C to prevent oxidation or hydrolysis .

- Emergency Measures: For skin contact, wash immediately with soap/water. For eye exposure, rinse for 15 minutes and seek medical attention .

Advanced Research Questions

Q. How can conflicting data on synthetic yields or bioactivity be systematically analyzed?

Methodological Answer:

- Yield Discrepancies: Compare reaction parameters (e.g., reports 39% yield using SFC purification, while other methods may vary due to solvent polarity or catalyst loading). Use Design of Experiments (DOE) to isolate critical variables (e.g., temperature, stoichiometry) .

- Bioactivity Variability: Validate receptor-binding assays (e.g., 5-HT2A/2C in ) with positive controls. Assess compound stability in assay buffers (pH 7.4, 37°C) via HPLC to rule out degradation .

Q. What strategies enhance the compound’s stability in aqueous formulations for pharmacological studies?

Methodological Answer:

- Lyophilization: Prepare lyophilized powders using cryoprotectants (e.g., trehalose) to mitigate hydrolysis.

- pH Adjustment: Stabilize in citrate buffer (pH 4.0–5.0) to reduce amine group reactivity.

- Degradation Monitoring: Use UPLC-MS to identify degradation products (e.g., oxidized phenoxy derivatives) under accelerated conditions (40°C/75% RH) .

Q. How can receptor-binding affinity and selectivity be evaluated for neurological targets?

Methodological Answer:

- In Vitro Assays: Perform radioligand displacement assays (e.g., [³H]-LSD for 5-HT2A/2C receptors). Calculate IC₅₀ values using nonlinear regression (GraphPad Prism) .

- Molecular Docking: Use Schrödinger Suite or AutoDock to model interactions with receptor pockets (e.g., steric clashes with 5-HT2A transmembrane domains) .

- In Vivo Validation: Test in rodent models (e.g., head-twitch response for 5-HT2A activation) with dose-ranging studies (0.1–10 mg/kg, i.p.) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.